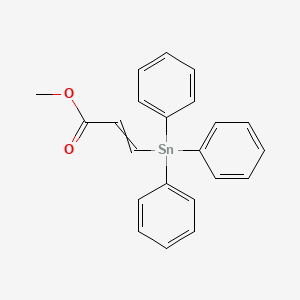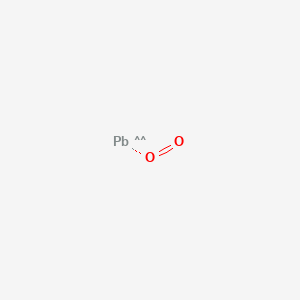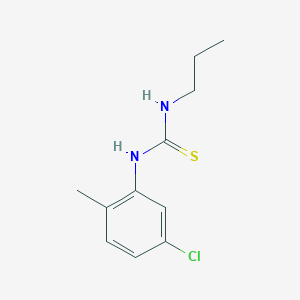![molecular formula C19H20S2 B12561614 6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane CAS No. 189307-26-4](/img/structure/B12561614.png)
6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Bis(phenylsulfanyl)bicyclo[311]heptane is a bicyclic compound characterized by two phenylsulfanyl groups attached to the 6th carbon of the bicyclo[311]heptane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[3.1.1]heptane derivatives.
Introduction of Phenylsulfanyl Groups: The phenylsulfanyl groups are introduced through nucleophilic substitution reactions. This can be achieved using thiophenol and a suitable leaving group on the bicyclo[3.1.1]heptane scaffold.
Reaction Conditions: The reactions are generally carried out under mild conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiophenol, sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted bicyclo[3.1.1]heptane derivatives.
Applications De Recherche Scientifique
6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe for understanding biological pathways involving sulfur-containing compounds.
Industry: Used in the development of new materials with unique properties, such as high-energy density compounds.
Mécanisme D'action
The mechanism of action of 6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane involves its interaction with molecular targets through its phenylsulfanyl groups. These groups can participate in various chemical reactions, such as oxidation and reduction, which can modulate the activity of the compound. The bicyclic structure provides a rigid framework that can influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.1]heptane Derivatives: Compounds with similar bicyclic structures but different substituents.
Phenylsulfanyl Compounds: Compounds with phenylsulfanyl groups attached to different scaffolds.
Uniqueness
6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane is unique due to the combination of its bicyclic structure and the presence of two phenylsulfanyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
189307-26-4 |
|---|---|
Formule moléculaire |
C19H20S2 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
6,6-bis(phenylsulfanyl)bicyclo[3.1.1]heptane |
InChI |
InChI=1S/C19H20S2/c1-3-10-17(11-4-1)20-19(15-8-7-9-16(19)14-15)21-18-12-5-2-6-13-18/h1-6,10-13,15-16H,7-9,14H2 |
Clé InChI |
BCZLREZRNYFTIG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(C1)C2(SC3=CC=CC=C3)SC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline](/img/structure/B12561532.png)

![5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl-](/img/structure/B12561545.png)

![Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12561561.png)




![N-[1-(3-Methylthiophen-2-yl)-2-phenylethyl]glycinamide](/img/structure/B12561587.png)

![(R)-2-[(R)-Oxiranyl]-1,2-ethanediol](/img/structure/B12561602.png)

![2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine](/img/structure/B12561622.png)
